Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate is a chemical compound that features a cyclopropane ring attached to a piperidinyl group with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid derivatives with piperidinone derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with 4-oxo-1-piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidinyl group can interact with active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a benzyl group instead of a cyclopropane ring.
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine core structure.
Uniqueness
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a piperidinyl group, which confer distinct chemical and biological properties. This combination is less common compared to other piperidine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-9(13)10(4-5-10)11-6-2-8(12)3-7-11/h2-7H2,1H3 |
InChI Key |
SRGSHUKXKVHIBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)N2CCC(=O)CC2 |
Origin of Product |
United States |
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